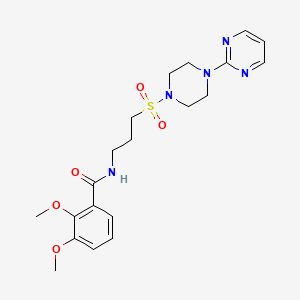

2,3-dimethoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide

Description

2,3-Dimethoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a sulfonyl-linked piperazine-pyrimidine moiety

Propriétés

IUPAC Name |

2,3-dimethoxy-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O5S/c1-29-17-7-3-6-16(18(17)30-2)19(26)21-10-5-15-31(27,28)25-13-11-24(12-14-25)20-22-8-4-9-23-20/h3-4,6-9H,5,10-15H2,1-2H3,(H,21,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJHIPPWVLZPMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide typically involves multiple steps:

-

Formation of the Benzamide Core: : The starting material, 2,3-dimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 3-aminopropylsulfonyl chloride to form the benzamide core.

-

Piperazine-Pyrimidine Moiety: : Separately, 4-(pyrimidin-2-yl)piperazine is synthesized through the reaction of pyrimidine-2-amine with piperazine in the presence of a suitable base like potassium carbonate.

-

Coupling Reaction: : The final step involves coupling the benzamide core with the piperazine-pyrimidine moiety using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

-

Oxidation: : The methoxy groups on the benzamide core can undergo oxidation to form corresponding quinones under strong oxidative conditions.

-

Reduction: : The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

-

Substitution: : The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas with Pd/C or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar aprotic solvents.

Major Products

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of sulfonamide or thiol derivatives.

Applications De Recherche Scientifique

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, the pyrimidine derivatives have been optimized to inhibit fibroblast growth factor receptor tyrosine kinases, which are implicated in various cancers. In vitro studies have shown that modifications in the substitution pattern enhance selectivity and potency against cancer cell lines, suggesting that 2,3-dimethoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide may exhibit comparable effects .

Neuropharmacology

The piperazine ring is known for its role in modulating neurotransmitter systems, particularly dopamine receptors. Compounds structurally related to 2,3-dimethoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide have been studied for their ability to selectively bind to D3 dopamine receptors. These findings suggest potential applications in treating neuropsychiatric disorders such as schizophrenia and addiction .

Case Study 1: Dopamine Receptor Modulation

A study focused on modifying the D3 receptor pharmacophore led to the identification of highly selective D3 antagonists. The results indicated that compounds similar to 2,3-dimethoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide could serve as valuable tools for exploring the role of D3 receptors in addiction models .

Case Study 2: Anticancer Efficacy

In a preclinical model using RT112 bladder cancer xenografts, compounds derived from similar structural frameworks demonstrated significant antitumor efficacy. This underscores the potential of 2,3-dimethoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide as a candidate for further development in cancer therapeutics .

Mécanisme D'action

The mechanism of action of 2,3-dimethoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine-pyrimidine moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to downstream effects on cellular pathways, ultimately resulting in the compound’s observed biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3-Dimethoxybenzamide: Lacks the piperazine-pyrimidine moiety, resulting in different biological activity.

N-(3-(4-(Pyrimidin-2-yl)piperazin-1-yl)propyl)benzamide: Similar structure but without the methoxy groups, affecting its chemical reactivity and biological properties.

4-(Pyrimidin-2-yl)piperazine: A simpler compound that serves as a building block for more complex derivatives.

Uniqueness

The uniqueness of 2,3-dimethoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The methoxy groups enhance its solubility and stability, while the piperazine-pyrimidine moiety provides a versatile pharmacophore for drug development.

This compound’s multifaceted applications in various fields make it a valuable subject of study in both academic and industrial research.

Activité Biologique

The compound 2,3-dimethoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide (CAS Number: 1021248-19-0) is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Pharmacological Profile

The compound exhibits a range of biological activities, primarily through its interaction with various receptors and enzymes. Key areas of interest include:

- Inhibition of Cyclin-Dependent Kinases (CDKs) : Similar compounds have shown significant inhibitory effects on CDK2, which is crucial in cell cycle regulation and cancer therapy .

- Dopamine Receptor Modulation : The piperazine structure suggests potential activity at dopamine receptors, particularly D3, which are implicated in several neuropsychiatric disorders .

- Antitumor Activity : Preliminary studies indicate that derivatives of benzamide compounds can exhibit antitumor effects by inducing apoptosis in cancer cells .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the piperazine and pyrimidine components can significantly affect receptor affinity and selectivity:

- Substituents on the piperazine ring can enhance binding to specific receptors, improving selectivity over other receptor subtypes.

- Altering the sulfonamide group may influence the compound's solubility and bioavailability, impacting its therapeutic efficacy.

Case Study 1: CDK Inhibition

A study focused on related compounds demonstrated that modifications to the benzamide scaffold could yield potent CDK inhibitors. For instance, compounds similar to 2,3-dimethoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide showed IC50 values in the nanomolar range against CDK2, indicating strong inhibitory potential .

Case Study 2: Neuropharmacology

Research into piperazine derivatives has revealed their ability to selectively bind to D3 receptors with high affinity. One study reported that certain modifications led to compounds with over 400-fold selectivity for D3 over D2 receptors, suggesting that similar modifications could enhance the selectivity of our compound for therapeutic applications in treating disorders like schizophrenia .

Table of Biological Activities

Q & A

Q. What are the standard synthetic routes for 2,3-dimethoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide?

The synthesis typically involves multi-step reactions:

- Core assembly : Formation of the pyrimidin-2-yl-piperazine moiety via nucleophilic substitution between piperazine and 2-chloropyrimidine.

- Sulfonylation : Reaction of the piperazine intermediate with propane sulfonyl chloride to introduce the sulfonylpropyl linker.

- Benzamide coupling : Condensation of the sulfonylated intermediate with 2,3-dimethoxybenzoic acid using coupling agents like EDCI/HOBt. Purification often employs normal-phase chromatography (e.g., 10% methanol/0.1% ammonium in chloroform) .

Q. How is structural characterization performed for this compound?

Key techniques include:

- NMR spectroscopy : and NMR confirm substituent positions (e.g., methoxy groups at δ 3.8–3.9 ppm, sulfonyl protons at δ 3.1–3.3 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 533.2) and fragmentation patterns .

- Elemental analysis : Confirms purity (>98%) by matching calculated vs. observed C, H, N, and S content .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

Q. Which receptors or enzymes is this compound hypothesized to target?

Based on structural analogs (e.g., piperazine-sulfonyl derivatives), potential targets include:

- Dopamine receptors : D2/D3 subtypes due to piperazine’s affinity for aminergic GPCRs .

- Kinases : Sulfonamide groups may interact with ATP-binding pockets in kinases like CDK2 or EGFR .

Q. What in vitro assays are recommended for initial biological screening?

- Binding assays : Radioligand displacement (e.g., H-spiperone for dopamine receptors) .

- Enzyme inhibition : Fluorescence-based kinase assays (e.g., ADP-Glo™) .

- Cytotoxicity : MTT or CellTiter-Glo® in HEK-293 or HepG2 cell lines .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfonylation?

- Temperature control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions.

- Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance sulfonyl-propyl coupling efficiency .

- Workup : Extract unreacted reagents with ethyl acetate/water (3:1) to improve purity pre-chromatography .

Q. What strategies address low solubility in pharmacokinetic studies?

- Prodrug design : Introduce phosphate esters at the methoxy groups to enhance hydrophilicity .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .

Q. How do structural modifications impact receptor binding selectivity?

- Piperazine substitution : Replacing pyrimidin-2-yl with pyridin-3-yl reduces D2 affinity by 10-fold but increases 5-HT activity .

- Sulfonyl linker length : A 3-carbon chain (vs. 2-carbon) improves BBB penetration in rodent models .

Q. What analytical methods resolve data contradictions in bioactivity assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.